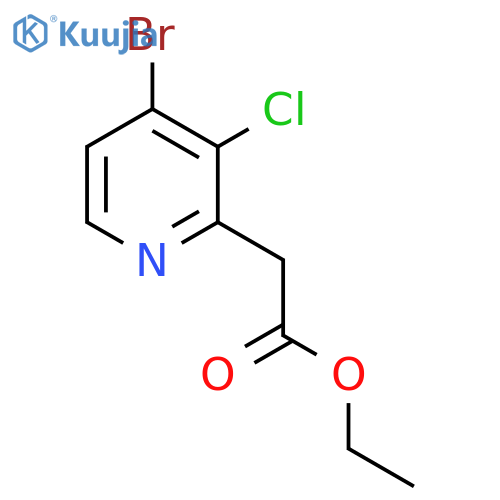Cas no 1805584-78-4 (Ethyl 4-bromo-3-chloropyridine-2-acetate)

1805584-78-4 structure
商品名:Ethyl 4-bromo-3-chloropyridine-2-acetate
CAS番号:1805584-78-4
MF:C9H9BrClNO2
メガワット:278.530260801315
CID:4900344
Ethyl 4-bromo-3-chloropyridine-2-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-bromo-3-chloropyridine-2-acetate
-
- インチ: 1S/C9H9BrClNO2/c1-2-14-8(13)5-7-9(11)6(10)3-4-12-7/h3-4H,2,5H2,1H3
- InChIKey: ZDVOLLRAFQJWIF-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CN=C(C=1Cl)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 203
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 39.2
Ethyl 4-bromo-3-chloropyridine-2-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029013848-1g |
Ethyl 4-bromo-3-chloropyridine-2-acetate |
1805584-78-4 | 95% | 1g |
$3,068.70 | 2022-04-01 | |
| Alichem | A029013848-250mg |
Ethyl 4-bromo-3-chloropyridine-2-acetate |
1805584-78-4 | 95% | 250mg |
$960.40 | 2022-04-01 |
Ethyl 4-bromo-3-chloropyridine-2-acetate 関連文献
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
-
Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
1805584-78-4 (Ethyl 4-bromo-3-chloropyridine-2-acetate) 関連製品
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 557-08-4(10-Undecenoic acid zinc salt)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
